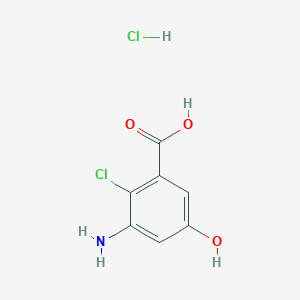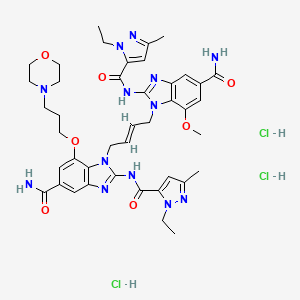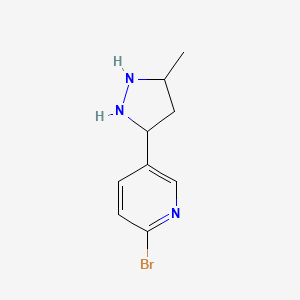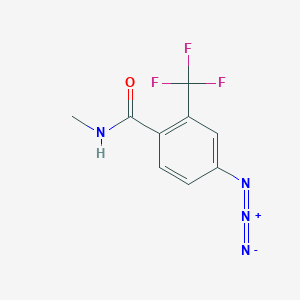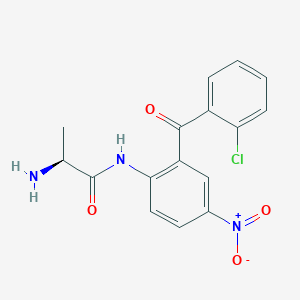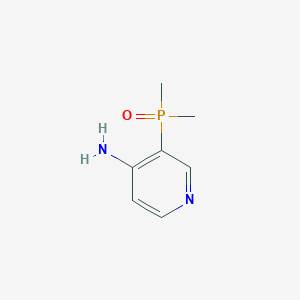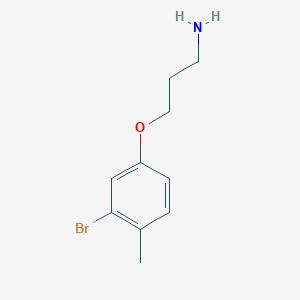
3-(3-Bromo-4-methylphenoxy)propan-1-amine
Overview
Description
The compound “3-(3-Bromo-4-methylphenoxy)propan-1-amine” is a chemical compound that can be purchased from various chemical suppliers1. However, there is limited information available about this specific compound. It shares some structural similarities with fluoxetine, an antidepressant drug2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-(3-Bromo-4-methylphenoxy)propan-1-amine”. However, the synthesis of similar compounds often involves the reaction of an amine with a suitable precursor molecule3.Molecular Structure Analysis
The molecular structure of “3-(3-Bromo-4-methylphenoxy)propan-1-amine” is not directly available. However, similar compounds like “3-(4-Methoxyphenoxy)propan-1-amine” have a molecular formula of C10H15NO24.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-(3-Bromo-4-methylphenoxy)propan-1-amine”. However, similar compounds like fluoxetine undergo thermal decomposition releasing various products5.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Bromo-4-methylphenoxy)propan-1-amine” are not directly available. However, similar compounds like “3-(4-Methoxyphenoxy)propan-1-amine” have a molecular weight of 181.23 g/mol4.Scientific Research Applications
Application in the Plastics, Adhesives, and Coatings Industry
- Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results : The use of m-Aryloxy phenols in these industries results in products with improved thermal stability and flame resistance .
Potential Biological Activities
- Application : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Results : While the specific results would depend on the exact nature of the study, the potential biological activities of these compounds suggest they could be useful in the development of new therapeutic agents .
Synthesis of Phenoxy Acetamide Derivatives
- Application : The compound “3-(3-Bromo-4-methylphenoxy)propan-1-amine” could potentially be used in the synthesis of phenoxy acetamide derivatives .
- Methods : The specific methods would involve chemical synthesis techniques, which would depend on the specific derivative being synthesized .
- Results : The results could potentially include a variety of phenoxy acetamide derivatives with different pharmacological activities .
Use as a Building Block in Chemical Synthesis
- Application : The compound “3-(3-Bromo-4-methylphenoxy)propan-1-amine” could be used as a building block in the synthesis of a variety of other organic compounds .
- Methods : The specific methods would depend on the compound being synthesized, but could involve various organic synthesis techniques .
- Results : The results would be the synthesis of a variety of other organic compounds .
Synthesis of Chalcone Derivatives
- Application : The compound “3-(3-Bromo-4-methylphenoxy)propan-1-amine” could potentially be used in the synthesis of chalcone derivatives .
- Methods : The specific methods would involve chemical synthesis techniques, which would depend on the specific derivative being synthesized .
- Results : The results could potentially include a variety of chalcone derivatives with different pharmacological activities .
Use as a Precursor in Pharmaceutical Manufacturing
- Application : The compound “3-(3-Bromo-4-methylphenoxy)propan-1-amine” could be used as a precursor in the manufacturing of various pharmaceuticals .
- Methods : The specific methods would depend on the pharmaceutical being manufactured, but could involve various chemical synthesis techniques .
- Results : The results would be the synthesis of various pharmaceuticals .
Safety And Hazards
The safety and hazards associated with “3-(3-Bromo-4-methylphenoxy)propan-1-amine” are not directly available. However, it is generally recommended to handle all chemical compounds with appropriate safety measures6.
Future Directions
There is no specific information available on the future directions of “3-(3-Bromo-4-methylphenoxy)propan-1-amine”. However, research into similar compounds continues to be an active area of study.
Please note that this information is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the relevant scientific literature or contact a chemical supplier.
properties
IUPAC Name |
3-(3-bromo-4-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAZEERDPTYTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-methylphenoxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)
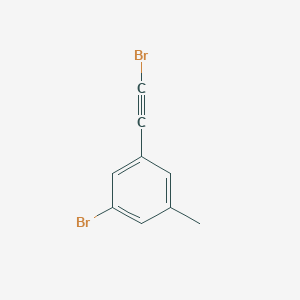
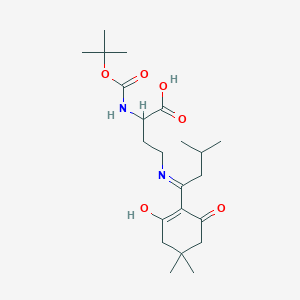
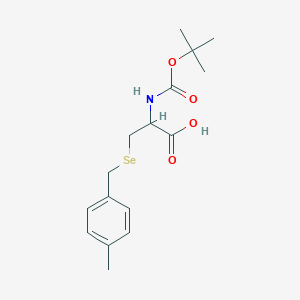
![Tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyridazin-3-yl]propanoate](/img/structure/B1384666.png)
![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)
![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)
